molecular formula C11H11FN2O3 B8695817 N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide

N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide

Cat. No. B8695817
M. Wt: 238.21 g/mol
InChI Key: QXQSKXFNCMHHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C11H11FN2O3 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1,3-dihydroindol-6-yl)-2-methoxyacetamide

InChI

InChI=1S/C11H11FN2O3/c1-17-5-11(16)14-9-4-8-6(2-7(9)12)3-10(15)13-8/h2,4H,3,5H2,1H3,(H,13,15)(H,14,16)

InChI Key

QXQSKXFNCMHHIJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=C2CC(=O)NC2=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of d 6-amino-5-fluoro-1,3-dihydro-indol-2-one (2.028 g, 12.2 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with piperidine (1.3 ml). The mixture was cooled to −50° C. in an ethanol-dry ice bath and added with methoxyacetyl chloride (1.35 g, 12.5 mmol) in 20 ml of tetrahydrofuran dropwise. Upon the completion of the addition, the resulting mixture was stirred at the room temperature overnight until the precipitate was formed. The solid was filtered, washed with water and recrystallized from methanol to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxy-acetamide (2.0 g, 69.2%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
2.028 g
Type
reactant
Reaction Step One
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1.3 mL
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reactant
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30 mL
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solvent
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1.35 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Amino-5-fluoro-1,3-dihydro-indol-2-one 3d (2.028 g, 12.2 mmol) was dissolved in 30 ml of tetrahydrofuran under stirring, and added with 1.3 ml of pyridine to the solution at room temperature. The reaction system was cooled down to about −50° C. in a dry ice-ethanol bath. A solution of methoxy-acetyl chloride (1.35 g, 12.5 mmol) in tetrahydrofuran (20 ml) was added dropwise to the above reaction system. Upon completion of the addition, the ice-ethanol bath was removed, and the reaction mixture was allowed to warm up to room temperature and stirred overnight. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was filtered. The resulting solid was washed with water (10 mL×3) and recrystallized with methanol to obtain N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxy-acetamide 7a (1.18 mg, yield 40.6%) as a gray solid.
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2.028 g
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reactant
Reaction Step One
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30 mL
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solvent
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Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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